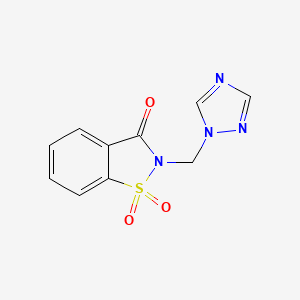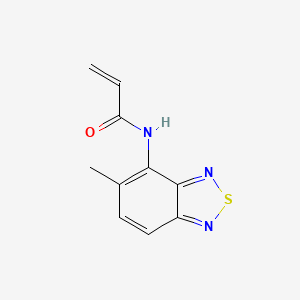![molecular formula C18H15ClN4O5S3 B2982078 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1223851-48-6](/img/structure/B2982078.png)
2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O5S3 and its molecular weight is 498.97. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of heterocyclic compounds incorporating sulfonamide, thiazole, and pyrimidinone moieties, showing a wide range of biological activities. These studies often focus on the synthesis of novel compounds with potential applications in treating various diseases, including cancer and microbial infections. For instance, the synthesis and evaluation of derivatives for central nervous system depressant activity highlight the methodological advancements in creating compounds with specific pharmacological effects (Manjunath et al., 1997).
Antibacterial and Antifungal Activities : Some studies focus on the antimicrobial properties of newly synthesized compounds. For example, the synthesis and microbial studies of new pyridine derivatives explore their antibacterial and antifungal activities, underscoring the potential of these compounds in combating infectious diseases (Patel & Agravat, 2007).
Antitumor and Antioxidant Properties : Other research efforts have been directed towards evaluating the antitumor and antioxidant properties of synthesized compounds. This includes studies on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents, demonstrating significant biological activities that could be leveraged in therapeutic applications (Abu‐Hashem et al., 2020).
Enzyme Inhibition Studies
Acetohydroxyacid Synthase Inhibitors : The rational design of pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors integrates molecular docking and density functional theory calculations, aiming to understand the bioactive conformation of these compounds. Such studies are crucial for designing more effective herbicides and potentially for therapeutic agents targeting similar enzymatic pathways (He et al., 2007).
α-Glucosidase and Acetylcholinesterase Inhibitors : Research on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has shown that these compounds can exhibit substantial inhibitory activity against enzymes like α-glucosidase, suggesting their potential in managing diseases like diabetes and Alzheimer's through enzyme inhibition mechanisms (Abbasi et al., 2019).
Propriétés
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S3/c19-14-3-4-16(30-14)31(25,26)13-8-21-18(23-17(13)20)29-9-15(24)22-10-1-2-11-12(7-10)28-6-5-27-11/h1-4,7-8H,5-6,9H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJCUXDEBHVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981995.png)





![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)
![N-[5-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B2982007.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)
![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2982014.png)
![4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2982015.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2982017.png)